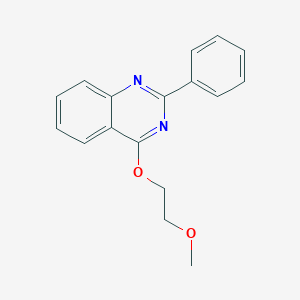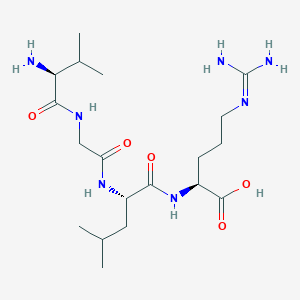![molecular formula C15H22O5 B12575166 Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester (9CI) (4’aR, 5’R, 8’aR) is a complex organic compound characterized by its spiro structure, which involves a 1,3-dioxolane ring fused to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester typically involves multi-step organic reactions. The process begins with the formation of the spiro structure through a cyclization reaction. Key reagents and catalysts are used to facilitate the formation of the 1,3-dioxolane ring and its subsequent fusion to the naphthalene core. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to streamline the production and ensure consistency in quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the spiro structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The spiro structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[1,3-dioxolane-2,2’(1’H)-pentalene]-4’-carboxylic acid, hexahydro-5’-hydroxy-, ethyl ester
- Spiro[1,3-dioxolane-2,5’- (4’,4’,8’,8’-tetramethyl-hexahydro-3’,9’-methanonaphthalene)]
Uniqueness
Compared to similar compounds, Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester stands out due to its specific spiro configuration and the presence of multiple functional groups. These features contribute to its unique chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C15H22O5 |
|---|---|
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
methyl (1'R,4'aR,8'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-3,4,6,7,8,8a-hexahydro-1H-naphthalene]-1'-carboxylate |
InChI |
InChI=1S/C15H22O5/c1-14-7-5-11(16)12(13(17)18-2)10(14)4-3-6-15(14)19-8-9-20-15/h10,12H,3-9H2,1-2H3/t10-,12-,14-/m1/s1 |
Clé InChI |
KBPIQZZVOJDKAJ-MPKXVKKWSA-N |
SMILES isomérique |
C[C@@]12CCC(=O)[C@@H]([C@H]1CCCC23OCCO3)C(=O)OC |
SMILES canonique |
CC12CCC(=O)C(C1CCCC23OCCO3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)

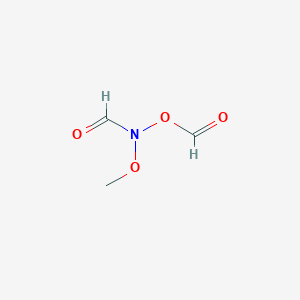
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
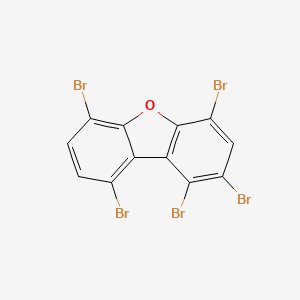
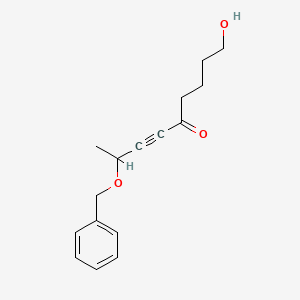



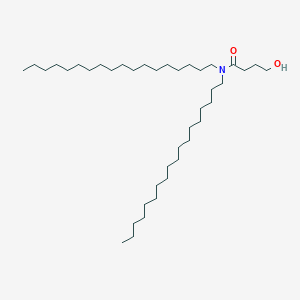
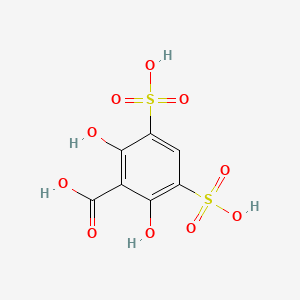
methyl}benzene-1,3-diol](/img/structure/B12575140.png)
